3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triiodothyronine sulfate typically involves the sulfation of triiodothyronine. This process can be achieved through the reaction of triiodothyronine with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the efficient formation of triiodothyronine sulfate.
Industrial Production Methods: Industrial production of triiodothyronine sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Triiodothyronine sulfate undergoes various chemical reactions, including:
Oxidation: Triiodothyronine sulfate can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert triiodothyronine sulfate back to triiodothyronine.
Substitution: Substitution reactions can occur at the iodine atoms or the sulfate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Triiodothyronine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study the effects of sulfation on triiodothyronine.
Biology: Studied for its role in cellular metabolism and its effects on different biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating thyroid-related disorders and other metabolic diseases.
Industry: Used in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
Triiodothyronine sulfate exerts its effects through its interaction with thyroid hormone receptors and other molecular targets. The sulfate group enhances the solubility and stability of the compound, allowing it to interact more effectively with its targets. The primary pathways involved include the regulation of gene expression, modulation of metabolic processes, and influence on cellular signaling pathways.
Comparison with Similar Compounds
Triiodothyronine (T3): The non-sulfated form of triiodothyronine, which is more commonly studied and has well-known physiological effects.
Thyroxine (T4): Another thyroid hormone that is a precursor to triiodothyronine and has similar but distinct biological functions.
Diiodothyronine: A derivative with two iodine atoms, which has different metabolic and physiological effects compared to triiodothyronine sulfate.
Uniqueness: Triiodothyronine sulfate is unique due to its sulfated structure, which imparts different solubility, stability, and biological activity compared to its non-sulfated counterparts. This uniqueness makes it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
2-amino-3-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO7S/c16-9-6-8(1-2-13(9)26-27(22,23)24)25-14-10(17)3-7(4-11(14)18)5-12(19)15(20)21/h1-4,6,12H,5,19H2,(H,20,21)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYQXVJBNDCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865586 |
Source
|
Record name | 3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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